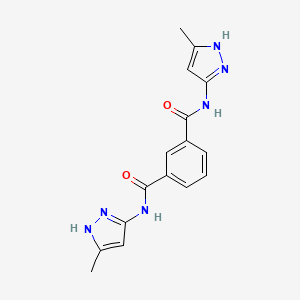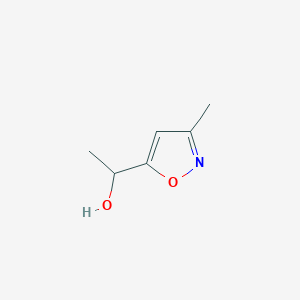
1-(3-Methylisoxazol-5-yl)ethanol
Descripción general
Descripción
Synthesis Analysis
The synthesis of “1-(3-Methylisoxazol-5-yl)ethanol” involves several steps. The condensation of 3-amino-5-methylisoxazole with diethyl malonate in ethanol under reflux affords ethyl 2-(5-methyl-3-isoxazolylcarbamoyl)acetate. This compound is then treated with excess hydrazine hydrate in ethanol to furnish 3-hydrazinyl-N-(5-methylisoxazol-3-yl)-3-oxopropanamide.
Molecular Structure Analysis
The molecular structure of “1-(3-Methylisoxazol-5-yl)ethanol” is represented by the formula C6H9NO2. It is a derivative of isoxazole, which is a five-membered heterocyclic compound containing one nitrogen and one oxygen atom.
Chemical Reactions Analysis
The chemical reactions involving “1-(3-Methylisoxazol-5-yl)ethanol” are diverse. Research on the synthesis of imidazole, coumarin, and isoxazole containing new triheterocyclic compounds and their derivatives sheds light on the broad range of therapeutic values these molecules may possess.
Physical And Chemical Properties Analysis
“1-(3-Methylisoxazol-5-yl)ethanol” is a light yellow oil . It has a molecular weight of 127.14 g/mol . The boiling point of this compound is not explicitly mentioned in the search results .
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- A study on the synthesis and crystallographic structure of N-[5-Methylisoxazole amino-3-yl]-3,5-di-tert-butylsalicylaldimine demonstrates the application of related isoxazole compounds in the development of complex molecules with potential for further chemical investigation. The structural determination was achieved through X-ray crystallography, highlighting the utility of these compounds in understanding molecular configurations (Ö. Çelik et al., 2007).
Chemical Reactions and Derivatives
- Research on the synthesis of imidazole, coumarin, and isoxazole containing new triheterocyclic compounds and their derivatives sheds light on the broad range of therapeutic values these molecules may possess. The study emphasizes the bioactivity of isoxazoles, including antitumor, analgesic, and antimicrobial properties, indicating their significance in medicinal chemistry (E. Rajanarendar et al., 2005).
Biological Activity
- An investigation into the synthesis, characterization, and biological activity of certain pyrazole-derived compounds, including their metal complexes, demonstrated potent in vitro cytotoxic activity against human leukemia cells and antimicrobial efficacy. This study underscores the potential pharmaceutical applications of isoxazole-related structures (J. Asegbeloyin et al., 2014).
Material Science and Polymer Chemistry
- The development of vinyl derivatives of heterocyclic systems, such as isoxazole derivatives, for polymer applications highlights the role of 1-(3-Methylisoxazol-5-yl)ethanol and related compounds in creating materials with specific properties. This research points to the versatility of isoxazoles in synthesizing polymers with pendant rings, offering insights into the material science domain (V. Bertini et al., 1976).
Propiedades
IUPAC Name |
1-(3-methyl-1,2-oxazol-5-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-4-3-6(5(2)8)9-7-4/h3,5,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOCZOGQZFCJAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20513006 | |
| Record name | 1-(3-Methyl-1,2-oxazol-5-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20513006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylisoxazol-5-yl)ethanol | |
CAS RN |
71502-43-7 | |
| Record name | 1-(3-Methylisoxazol-5-yl)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71502-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Methyl-1,2-oxazol-5-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20513006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

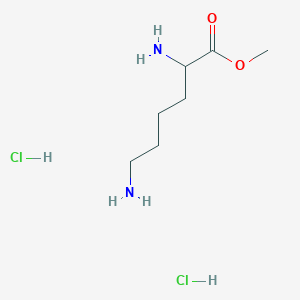




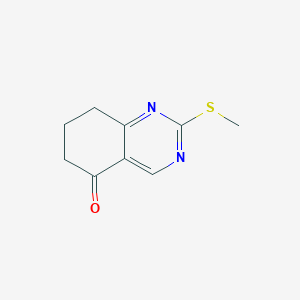

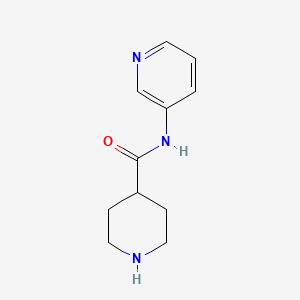

![5H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, 9,10-difluoro-2,3,6,7-tetrahydro-3-methyl-7-oxo-](/img/structure/B1601428.png)
![Tert-butyl 4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B1601429.png)


